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Compound of Interest

Compound Name: rel-Hydroxy Itraconazole

Cat. No.: B15622575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK)

modeling of hydroxy itraconazole, the major active metabolite of the antifungal agent

itraconazole. This document includes summaries of key pharmacokinetic parameters, detailed

experimental protocols for quantification, and visualizations of the metabolic pathway and

modeling workflow.

Introduction to Hydroxy Itraconazole
Pharmacokinetics
Itraconazole is a broad-spectrum antifungal agent that undergoes extensive metabolism in the

liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form hydroxy

itraconazole (OH-ITZ).[1][2] This metabolite is pharmacologically active, with antifungal potency

comparable to the parent drug, and often circulates in plasma at concentrations higher than

itraconazole itself.[1][3] Consequently, understanding the pharmacokinetics of hydroxy

itraconazole is crucial for accurately characterizing the overall antifungal effect and for

developing robust pharmacokinetic models.

The pharmacokinetics of both itraconazole and hydroxy itraconazole are complex and exhibit

high variability.[4] Both parent and metabolite can display non-linear kinetics.[4] Population

pharmacokinetic (PopPK) models are frequently employed to describe and quantify the
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sources of this variability in patient populations.[4][5] These models often characterize

itraconazole using a two-compartment model, while a one-compartment model is typically

sufficient for hydroxy itraconazole.[5][6] The elimination of hydroxy itraconazole has been

described using various models, including mixed first-order and Michaelis-Menten elimination

or time-dependent clearance.[5]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for hydroxy itraconazole from

various studies. These parameters can vary significantly based on the itraconazole formulation,

dosage, and whether the subject was in a fed or fasted state.

Table 1: Pharmacokinetic Parameters of Hydroxy Itraconazole After Single Oral Dose of

Itraconazole (100 mg) in Healthy Volunteers

Parameter
Mean ± SD or
Median (Range)

Units Reference

Cmax 163.4 ± 61.3 ng/mL [7]

Tmax 4.0 (2.0 - 6.0) h [7]

AUC(0-72h) 4208.9 ± 1438.1 ng·h/mL [7]

AUC(0-∞) 4734.9 ± 1623.5 ng·h/mL [7]

T½ 21.2 ± 5.6 h [7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve; T½: Elimination half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Hydroxy Itraconazole After Multiple

Doses of Different Itraconazole Formulations
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Formulation
(Dose)

Cmax
(ng/mL)

Cmin
(ng/mL)

AUC
(ng·h/mL)

T½ (h) Reference

NanoCrystal

(100 mg)
1200 ± 200 830 ± 150 23100 ± 3200 27.6 ± 3.4 [8]

NanoCrystal

(200 mg)
2210 ± 410 1790 ± 210 45400 ± 5400 31.0 ± 4.5 [8][9]

NanoCrystal

(300 mg)
2470 ± 560 2050 ± 370 52500 ± 8100 33.7 ± 5.6 [8]

HPBCD

Solution (200

mg)

2440 ± 320 1930 ± 270 50600 ± 5500 31.2 ± 3.8 [8]

HPBCD: Hydroxypropyl-β-cyclodextrin. Values are presented as Mean ± SD.

Experimental Protocols
Clinical Study Protocol for Pharmacokinetic Assessment
This section outlines a typical protocol for a clinical study designed to evaluate the

pharmacokinetics of hydroxy itraconazole.

Subject Recruitment:

Enroll healthy male and female subjects.

Obtain informed consent from all participants.

Conduct a screening process including medical history, physical examination, and

laboratory tests to ensure subjects meet inclusion criteria and have no contraindications.

Study Design:

An open-label, randomized study design is common.[8]

For studies comparing formulations or food effects, a crossover design is often used.[5]
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A sufficient washout period (e.g., 14 days) should be implemented between study periods

in crossover designs.

Drug Administration:

Administer a single or multiple doses of itraconazole.

For oral administration, subjects typically fast overnight for at least 10 hours before and 2

hours after dosing.[8]

Record the exact time of drug administration for each subject.

Blood Sample Collection:

Collect venous blood samples into heparinized tubes at predefined time points.

A typical sampling schedule for a single-dose study includes pre-dose (0 h) and multiple

post-dose time points up to 72 or 96 hours (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96 h).

[7]

For multiple-dose studies, collect trough samples before each dose and a full

pharmacokinetic profile after the last dose.[8][10]

Process blood samples by centrifugation (e.g., at 1000 x g for 10 minutes) to separate the

plasma.[10]

Store plasma samples at -20°C or lower until analysis.

Bioanalytical Protocol for Quantification of Hydroxy
Itraconazole in Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous determination of itraconazole

and hydroxy itraconazole in human plasma using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Materials and Reagents:

Reference standards for itraconazole and hydroxy itraconazole.
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A suitable internal standard (e.g., a deuterated analog like Itraconazole-d5 or a structurally

similar compound).[11]

HPLC-grade acetonitrile, methanol, and water.

Formic acid and ammonium formate.

Human plasma for calibration standards and quality controls.

Sample Preparation (Protein Precipitation):[11]

Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 96-well

plate.

Add 50 µL of the internal standard solution (in methanol).

Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile) to each well.

Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

Centrifuge the plate at 3500 rpm for 5 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Liquid Chromatography Conditions:[11]

LC System: A high-performance or ultra-high-performance liquid chromatography system.

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm).

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.5 mL/min.

Gradient: A suitable gradient to separate hydroxy itraconazole, itraconazole, and the

internal standard.
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Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:[11]

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Itraconazole: e.g., m/z 705.4 → 392.5

Hydroxy Itraconazole: e.g., m/z 721.3 → 408.4

Internal Standard (Itraconazole-d5): e.g., m/z 710.4 → 397.5

Optimize source and compound-specific parameters (e.g., capillary voltage, desolvation

temperature, collision energy).

Data Analysis:

Integrate the peak areas for each analyte and the internal standard.

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard)

against the nominal concentration of the calibration standards.

Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

Calculate the concentration of hydroxy itraconazole in the unknown samples from the

calibration curve.

Mandatory Visualizations
Metabolic Pathway of Itraconazole
The following diagram illustrates the primary metabolic conversion of itraconazole to its active

metabolite, hydroxy itraconazole, which is catalyzed by the CYP3A4 enzyme.
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Caption: Metabolic conversion of itraconazole to hydroxy itraconazole.

Pharmacokinetic Modeling Workflow
This diagram outlines the typical workflow for developing a population pharmacokinetic model

for hydroxy itraconazole.
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Caption: Workflow for population pharmacokinetic modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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